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molecular formula C7H7IN2O2 B1601874 Methyl 6-amino-5-iodonicotinate CAS No. 211308-80-4

Methyl 6-amino-5-iodonicotinate

Cat. No. B1601874
M. Wt: 278.05 g/mol
InChI Key: CJSCVGMGFVSANX-UHFFFAOYSA-N
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Patent
US08383825B2

Procedure details

To a solution of iodine (3.55 g, 14.0 mmol) in 100 mL absolute ethanol at room temperature was added silver sulfate (4.37 g, 14.0 mmol) and methyl 6-aminonicotinate (1.52 g, 10.0 mmol). After 42 hours the reaction was filtered to isolate a tan precipitate. The solid was heated with 20% MeOH/CHCl3 then cooled to room temperature, filtered, and rinsed with MeOH and CHCl3. The filtrate was evaporated, dissolved in hot MeOH, filtered to remove brownish impurities, and then crystallized from MeOH to give the title compound as a light tan solid (1.73 g, 62%).
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.37 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[I:1]I.[NH2:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][N:5]=1.CO.C(Cl)(Cl)Cl>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:3][C:4]1[C:13]([I:1])=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][N:5]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
3.55 g
Type
reactant
Smiles
II
Name
Quantity
1.52 g
Type
reactant
Smiles
NC1=NC=C(C(=O)OC)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4.37 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 42 hours the reaction was filtered
Duration
42 h
CUSTOM
Type
CUSTOM
Details
to isolate a tan precipitate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with MeOH and CHCl3
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot MeOH
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove brownish impurities
CUSTOM
Type
CUSTOM
Details
crystallized from MeOH

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=O)OC)C=C1I
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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